2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile
Overview
Description
2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile, also known as BFOB, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of benzodioxole, a heterocyclic compound, and is composed of two aromatic rings connected by a nitrogen atom. BFOB is a white crystalline solid and is soluble in organic solvents.
Mechanism of Action
2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile has been found to bind to certain proteins and enzymes, including G-protein coupled receptors. When 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile binds to these proteins, it induces conformational changes that alter the protein's function. 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile also binds to certain drugs, which can result in changes in the drug's pharmacological properties.
Biochemical and Physiological Effects
2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes and proteins, as well as to alter the pharmacological properties of certain drugs. 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile has also been found to have anti-inflammatory, antioxidant, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile has several advantages as a research tool. It is a relatively inexpensive compound and is easy to synthesize. It is also a highly potent compound and has been found to bind to a variety of proteins and enzymes. However, 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile is also a highly toxic compound and should be handled with caution.
Future Directions
The potential applications of 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile are vast and still being explored. Future research could focus on the use of 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile as a drug discovery tool or as a therapeutic agent. Additionally, further research could be conducted to study the biochemical and physiological effects of 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile, as well as its mechanism of action. Finally, research could be conducted to explore the potential of 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile as an imaging agent or as a biomarker.
Synthesis Methods
2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile can be synthesized using a two-step process. First, a benzodioxole derivative is reacted with 4-fluorophenylmagnesium bromide to produce the intermediate compound 4-(4-fluorophenyl)-1,3-benzodioxole. This intermediate is then reacted with potassium ethoxide to form 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile has been studied for its potential applications in scientific research. Its unique properties have made it a useful tool in the fields of biochemistry, pharmacology, and drug discovery. 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile has been used as a ligand to study the structure and function of proteins and enzymes, as well as to study the biochemical and physiological effects of drugs. 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile has also been used to study the structure and function of G-protein coupled receptors.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c18-14-4-1-11(2-5-14)15(20)7-13(9-19)12-3-6-16-17(8-12)22-10-21-16/h1-6,8,13H,7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWIUNXEJAHKRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)C3=CC=C(C=C3)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326843 | |
Record name | 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666017 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile | |
CAS RN |
329701-01-1 | |
Record name | 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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